molecular formula C24H21N5OS B11053963 (2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

(2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B11053963
M. Wt: 427.5 g/mol
InChI Key: KNDIUTVZBHWFJR-KGENOOAVSA-N
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Description

The compound (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE is a complex organic molecule that features a triazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the acrylamide moiety under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The preparation method is designed to be simple and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism by which (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyridine groups can enhance binding affinity and specificity, leading to the activation or inhibition of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

(E)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H21N5OS/c1-17-9-11-20(12-10-17)22-27-24(29-28-22)31-21(14-18-6-3-2-4-7-18)23(30)26-16-19-8-5-13-25-15-19/h2-15H,16H2,1H3,(H,26,30)(H,27,28,29)/b21-14+

InChI Key

KNDIUTVZBHWFJR-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)S/C(=C/C3=CC=CC=C3)/C(=O)NCC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC(=CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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